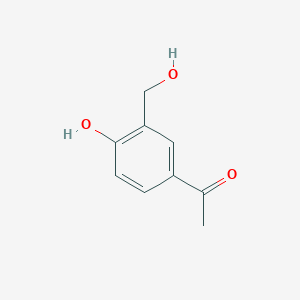

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

Beschreibung

BenchChem offers high-quality 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNWCXMMNFZAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS: 39235-58-0): Synthesis, Characterization, and Biological Significance

This technical guide provides a comprehensive overview of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, a key pharmaceutical intermediate and a compound of interest for its potential therapeutic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and known biological activities.

Introduction and Chemical Profile

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, also known by its synonym 4'-Hydroxy-3'-(hydroxymethyl)acetophenone, is an aromatic ketone with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its structure features a phenyl ring substituted with a hydroxyl group, a hydroxymethyl group, and an acetyl group. This unique combination of functional groups imparts the molecule with notable chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 39235-58-0 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Solid, powder or crystalline | Vendor Data |

| IUPAC Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | [1] |

| Synonyms | 4'-Hydroxy-3'-(hydroxymethyl)acetophenone, Salbutamol Impurity C | [3][4] |

Synthesis Pathway: A Two-Step Approach

The synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone can be efficiently achieved through a two-step process commencing with the Fries rearrangement of phenyl acetate to yield 4-hydroxyacetophenone, followed by a targeted hydroxymethylation.

Step 1: Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones.[5] In this step, phenyl acetate is rearranged in the presence of a Lewis acid catalyst, such as aluminum chloride, to predominantly form the para-substituted product, 4-hydroxyacetophenone.[6]

Experimental Protocol: Synthesis of 4-Hydroxyacetophenone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).

-

Solvent and Reactant Addition: Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath. Slowly add phenyl acetate (1.0 eq) to the stirred suspension.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxyacetophenone.

Step 2: Ortho-Hydroxymethylation of 4-Hydroxyacetophenone

The second step involves the introduction of a hydroxymethyl group at the ortho position to the hydroxyl group of 4-hydroxyacetophenone. This can be achieved through reaction with formaldehyde in the presence of a base.[7][8] The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Since the para position is already occupied by the acetyl group, the hydroxymethyl group is directed to one of the ortho positions.

Experimental Protocol: Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 eq), to the solution and stir until it dissolves. To this mixture, add an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

Caption: Synthetic workflow for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

As an impurity in the pharmaceutical manufacturing of Salbutamol, established HPLC methods for Salbutamol can be adapted for the analysis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.[9][10] A reverse-phase HPLC method is generally suitable.

Illustrative HPLC Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220-280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for instance, 30 °C, for reproducibility.

This method allows for the determination of the purity of the synthesized compound and can be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, the phenolic hydroxyl proton, and the methyl protons of the acetyl group. The splitting patterns and chemical shifts provide definitive structural confirmation. Expected chemical shifts (in ppm, relative to TMS) would be approximately:

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the hydroxymethyl carbon, and the methyl carbon, further confirming the molecular structure.[14]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a prominent peak at m/z 151, and the loss of the entire acetyl group (•COCH₃) to give a peak at m/z 123.[15] Further fragmentation of the aromatic ring can also be observed.

Caption: Analytical workflow for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

Biological Significance and Potential Applications

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is recognized as a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of anti-inflammatory drugs.[16] Its inherent chemical structure also suggests potential for direct biological activity.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a key building block in the synthesis of more complex pharmaceutical molecules. It is notably used in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs).[16] The presence of multiple reactive sites—the phenolic hydroxyl, the benzylic alcohol, and the ketone—allows for a variety of chemical modifications to build more elaborate drug scaffolds.

Potential Anti-Inflammatory and Antioxidant Activity

The phenolic hydroxyl group is a well-known pharmacophore that contributes to antioxidant and anti-inflammatory properties. While specific studies on 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone are not extensively reported in publicly available literature, its structural motifs suggest a high likelihood of such activities.

Mechanism of Action (Hypothesized):

-

Antioxidant Activity: Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance. The antioxidant capacity can be quantitatively assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][17]

-

Anti-Inflammatory Activity: The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key inflammatory signaling pathways. It is plausible that 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone could inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19][20][21] Inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as prostaglandins and cytokines.[22]

Experimental Protocols for Biological Activity Assessment:

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

-

NF-κB Inhibition Assay (in vitro):

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7) that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[23][24]

-

Caption: Hypothesized biological activity pathways for the target compound.

Conclusion

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is a versatile molecule with established importance as a pharmaceutical intermediate and potential for inherent biological activity. The synthetic route via Fries rearrangement and subsequent hydroxymethylation is a robust and scalable approach. Its analytical characterization can be thoroughly performed using standard chromatographic and spectroscopic techniques. Further investigation into its anti-inflammatory and antioxidant properties, particularly through targeted in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals working with this promising compound.

References

- Budanova L., Ivanauskas L., Vyshnevsky I., Georgiyants V. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska Slov Farm, 69(5-6), 211-217.

-

MySkinRecipes. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

-

PrepChem. (2024). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. Retrieved from [Link]

-

SynZeal. (n.d.). Salbutamol Impurities. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

-

Journal of Inflammation Research. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). DPPH Radical Scavenging Activity of Compounds 1-4. Retrieved from [Link]

-

Journal of Inflammation Research. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxymethylation. Retrieved from [Link]

-

MDPI. (2023). DPPH Radical Scavenging Activity of New Phenolics from the Fermentation Broth of Mushroom Morehella importuna. Retrieved from [Link]

-

ResearchGate. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scavenging activities of the compounds 1-4 on DPPH radical. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for hydroxymethylation.

-

National Institutes of Health. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

European Patent Office. (n.d.). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). COX Inhibitors. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326280). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Coxibs: cyclooxygenase-2 Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 questions with answers in HYDROXYMETHYLATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxymethylation of lignin using formaldehyde. Retrieved from [Link]

Sources

- 1. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone | C9H10O3 | CID 659427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 39235-58-0|1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. Salbutamol Impurities | SynZeal [synzeal.com]

- 4. Salbutamol EP Impurity C : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. DPPH Radical Scavenging Activity of New Phenolics from the Fermentation Broth of Mushroom Morehella importuna - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]

- 8. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. compoundchem.com [compoundchem.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326280) [np-mrd.org]

- 15. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

- 16. CN108863753B - Salbutamol impurity and synthetic method thereof - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. [Coxibs: cyclooxygenase-2 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Hydroxy-3'-(hydroxymethyl)acetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone (CAS No: 39235-58-0), a pivotal intermediate in modern pharmaceutical synthesis. This document moves beyond a simple recitation of properties to deliver actionable insights grounded in established chemical principles. We will explore its synthesis from common starting materials, delve into its detailed spectroscopic signature, analyze the reactivity of its key functional groups, and discuss its critical role in the development of high-value active pharmaceutical ingredients (APIs), including β2-adrenergic agonists. This guide is structured to serve as a practical resource for laboratory scientists and process development chemists engaged in synthetic and medicinal chemistry.

Introduction and Nomenclature

4'-Hydroxy-3'-(hydroxymethyl)acetophenone is a trifunctional aromatic compound possessing a ketone, a phenolic hydroxyl group, and a benzylic alcohol. This unique combination of functional groups makes it a versatile building block, particularly in the synthesis of complex pharmaceutical agents where precise molecular architecture is paramount. Its most notable application is as a key precursor in the industrial synthesis of long-acting β2-adrenergic agonists such as Salmeterol and related compounds used in the management of asthma and COPD[1]. Understanding its chemical behavior is therefore essential for professionals in drug discovery and process optimization.

Systematic IUPAC Name: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[2]

Common Synonyms:

Key Identifiers:

-

InChIKey: VRNWCXMMNFZAJN-UHFFFAOYSA-N[2]

Physicochemical and Structural Properties

The compound typically presents as a light yellow solid. Its three polar functional groups—two hydroxyls and a ketone—govern its solubility, favoring polar organic solvents such as acetone and chloroform, while limiting its solubility in nonpolar media.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Appearance | Light yellow solid | [5] |

| Melting Point | 121 °C | [6] |

| Boiling Point | 381.4 ± 32.0 °C (Predicted) | [6] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 8.13 ± 0.18 (Predicted) | [6] |

| XLogP3 | 0.7 | [2] |

Synthesis and Purification

The most direct and industrially relevant synthesis of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone begins with the common and inexpensive starting material, 4'-hydroxyacetophenone. The synthesis proceeds via a two-step sequence involving electrophilic aromatic substitution followed by nucleophilic substitution.

Protocol: Two-Step Synthesis from 4'-Hydroxyacetophenone

Expertise & Causality: This procedure utilizes a classic chloromethylation reaction. The phenolic hydroxyl group is a strong ortho-, para-director, activating the aromatic ring for electrophilic substitution. The reaction with formaldehyde and HCl generates a chloromethyl electrophile which preferentially adds to the ortho position due to the steric hindrance at the other ortho position by the acetyl group and the para position being already substituted. The subsequent step is a simple nucleophilic substitution where water acts as the nucleophile to displace the chloride, forming the stable benzylic alcohol.

Step 1: Synthesis of 3'-(Chloromethyl)-4'-hydroxyacetophenone

-

To a cooled (0-5 °C) reaction vessel, charge 4'-hydroxyacetophenone (1.0 eq).

-

Add an appropriate solvent such as a mixture of dioxane and water.

-

Slowly add concentrated hydrochloric acid (excess) while maintaining the temperature.

-

Add aqueous formaldehyde (1.1 - 1.5 eq) dropwise to the stirred solution. The in-situ generation of the electrophile begins.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

-

Upon completion, the product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification.

Step 2: Synthesis of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone

-

Charge the crude 3'-(Chloromethyl)-4'-hydroxyacetophenone (1.0 eq) from the previous step into a reaction vessel.

-

Add water to form a slurry.

-

Heat the mixture to reflux (approx. 100 °C) and maintain for 3-5 hours[1]. Monitor the reaction by TLC/HPLC until the starting material is consumed. The hydrolysis proceeds via an SN reaction.

-

Cool the reaction mixture. The product, being less soluble in cold water, will precipitate.

-

Isolate the crude product by filtration.

-

Purification: Recrystallize the solid from a suitable solvent system, such as water or an ethanol/water mixture, to yield the final product as a light yellow crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key structural features are the substituted aromatic ring, the acetyl group, the phenolic hydroxyl, and the benzylic alcohol.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | ~2.6 ppm (s, 3H): Singlet for the acetyl (-COCH₃) protons. ~4.7 ppm (s, 2H): Singlet for the benzylic methylene (-CH₂OH) protons. ~5.0-6.0 ppm (s, 1H, broad): Singlet for the benzylic alcohol proton (-CH₂OH). Exchangeable with D₂O. ~7.0 ppm (d, 1H): Doublet for the aromatic proton ortho to the hydroxyl group. ~7.8-8.0 ppm (m, 2H): Multiplet/overlapping signals for the remaining two aromatic protons. ~9.0-11.0 ppm (s, 1H, broad): Singlet for the phenolic hydroxyl proton (-OH). Exchangeable with D₂O. |

| ¹³C NMR | ~26 ppm: Acetyl methyl carbon (-COCH₃). ~63 ppm: Benzylic methylene carbon (-CH₂OH). ~115-135 ppm: Six distinct signals for the aromatic carbons. ~160 ppm: Aromatic carbon attached to the phenolic hydroxyl group. ~200 ppm: Carbonyl carbon (-COCH₃). |

| IR (KBr) | 3500-3200 cm⁻¹ (broad): O-H stretching vibrations from both phenolic and benzylic hydroxyl groups. 3100-3000 cm⁻¹: Aromatic C-H stretching. 1660-1680 cm⁻¹ (strong): C=O stretching of the ketone, conjugated to the aromatic ring. 1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. ~1250 cm⁻¹: C-O stretching of the phenol. ~1050 cm⁻¹: C-O stretching of the primary alcohol. |

| Mass Spec (EI) | M⁺ at m/z = 166: Molecular ion peak. m/z = 151 (M-15): Fragment corresponding to the loss of a methyl radical ([M-CH₃]⁺). This is a characteristic fragmentation for acetyl groups. m/z = 123: Fragment from the loss of the acetyl group ([M-COCH₃]⁺). |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The broadness and position of hydroxyl proton signals are highly dependent on solvent, temperature, and concentration.

Chemical Reactivity and Derivatization Potential

The molecule's three functional groups offer distinct sites for chemical modification, making it a highly valuable and versatile intermediate for drug development.

-

Phenolic Hydroxyl Group: This group is acidic and readily deprotonated by a base. It can undergo O-alkylation or O-acylation, which is often used as a protecting group strategy during multi-step syntheses. It also strongly activates the aromatic ring, directing further electrophilic substitutions to the positions ortho and para to it.

-

Benzylic Hydroxyl Group: As a primary alcohol, this group can be oxidized to the corresponding aldehyde under mild conditions (e.g., using PCC) or to a carboxylic acid with stronger oxidizing agents. It can also be converted to a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.

-

Acetyl Ketone Group: The carbonyl can be reduced to a secondary alcohol, a key step in the synthesis of Salmeterol that creates a chiral center. The α-methyl protons are weakly acidic and can be removed by a strong base to form an enolate, allowing for α-functionalization. More importantly for its role as a pharmaceutical intermediate, the α-carbon can be halogenated (e.g., brominated) to produce a highly reactive α-halo ketone.

Field Insight: Application in Salmeterol Synthesis The synthesis of Salmeterol provides a perfect case study of this molecule's reactivity. The acetyl group is first brominated at the α-position to form 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[7]. This α-bromo ketone becomes a potent electrophile. It is then reacted with the complex amine side-chain (N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine) in a nucleophilic substitution reaction[8]. Finally, the ketone is stereoselectively reduced to the secondary alcohol, yielding the final Salmeterol structure.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is its role as a key building block in the pharmaceutical industry.

-

β2-Adrenergic Agonists: It is a registered intermediate for the synthesis of Salmeterol and Albuterol (Salbutamol)[1]. Its structure contains the essential "saligenin" head required for activity at the β2-adrenergic receptor.

-

Anti-Inflammatory Drugs: It serves as an intermediate in the development of certain nonsteroidal anti-inflammatory drugs (NSAIDs)[5].

-

Antioxidants: The phenolic structure is a classic feature of antioxidant compounds, and it can be used as a starting material for more complex antioxidant molecules[5].

-

Organic Synthesis: Beyond specific drug targets, its trifunctional nature makes it a valuable starting material for creating diverse chemical libraries for screening and lead discovery.

Safety and Handling

-

Hazard Identification: While not officially classified under GHS in all databases, compounds of this nature should be handled as potentially harmful if swallowed and as a skin and eye irritant. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Prevent contact with skin and eyes.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

4'-Hydroxy-3'-(hydroxymethyl)acetophenone is more than a simple organic molecule; it is a testament to functional group synergy and a cornerstone intermediate for respiratory medicine. Its well-defined synthesis from basic feedstocks and the distinct, predictable reactivity of its three functional groups make it an ideal platform for the construction of complex APIs. For the research scientist and the process chemist, a thorough understanding of this compound's properties and reaction pathways is not merely academic—it is fundamental to the innovation and optimization of life-saving therapeutics.

References

-

PubChem. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]

-

X-Y-Z Chemical. 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE (CAS No. 39235-58-0) SDS. [Link]

-

PrepChem. Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. PrepChem.com. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. [Link]

-

Quora. Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. [Link]

-

PubChem. 1-(4-(Hydroxymethyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. [Link]

-

Student Doctor Network. Benzyl alcohol vs. Phenol. [Link]

-

NIST. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

NP-MRD. 1-{4-hydroxy-3,5-bis[(2e)-4-hydroxy-3-methylbut-2-en-1-yl]phenyl}ethanone 13C NMR Spectrum. [Link]

-

Der Pharma Chemica. Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol. [Link]

-

Chemistry LibreTexts. Reactivity of Alcohols and Phenols. [Link]

-

ResearchGate. Scheme 3 Alkylation of acetophenone with benzyl alcohol. [Link]

-

ResearchGate. Effect of the different alcohol and acetophenone derivatives on the reaction of benzyl alcohol and acetophenone. [Link]

-

MySkinRecipes. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. [Link]

- Google Patents.

- Google Patents.

-

PubChem. 4'-Hydroxy-3'-methylacetophenone. National Center for Biotechnology Information. [Link]

-

NIST. Ethanone, 1,1'-(1,4-phenylene)bis-. NIST Chemistry WebBook. [Link]

- Google Patents. EP0167286A1 - Process for producing 4-hydroxyacetophenone.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. CID 139084348. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone | C9H10O3 | CID 659427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 1-{4-hydroxy-3-[(2z)-4-hydroxy-3-methylbut-2-en-1-yl]phenyl}ethanone (NP0267931) [np-mrd.org]

- 3. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 1-(4-(Hydroxymethyl)phenyl)ethanone | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a detailed narrative explaining the causal logic behind experimental choices and data interpretation. By integrating one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating system of protocols to unambiguously confirm the molecular structure of this key pharmaceutical intermediate.[1] This guide is grounded in authoritative references and established analytical principles, ensuring both technical accuracy and field-proven insight.

Introduction: The Significance of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Notably, it is a precursor in the production of Albuterol, a widely used β2-adrenoceptor agonist for the treatment of bronchospasms.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the unequivocal confirmation of its structure is a matter of paramount importance for quality control, regulatory compliance, and, ultimately, patient safety.

The structure of this compound, a substituted acetophenone, presents a fascinating analytical challenge. It features a phenolic hydroxyl group, a benzylic hydroxyl group, and an acetyl group on a benzene ring, leading to a rich and informative spectroscopic signature. This guide will systematically deconstruct these signatures to build a complete and irrefutable structural picture.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into advanced spectroscopic techniques, the first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is a critical, self-validating step that constrains all subsequent structural hypotheses.

Experimental Protocol: HRMS (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.[4][5] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[4] The use of volatile organic solvents is crucial for electrospray ionization.[4]

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. For this compound, both modes can be effective, though negative mode may be favored due to the acidic phenolic proton.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum, ensuring a high signal-to-noise ratio for the molecular ion peak.

Data Interpretation: The expected exact mass for C₉H₁₀O₃ is 166.06299 Da.[2] An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of this value confirms the molecular formula.

Degree of Unsaturation: The degree of unsaturation (DoU), or double bond equivalents, is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₉H₁₀O₃: DoU = 9 + 1 - (10/2) = 5 A DoU of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, consistent with the carbonyl group of the acetophenone moiety.

Unraveling the Connectivity: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.

Rationale for Solvent Choice: For phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its ability to form strong hydrogen bonds allows for the observation of exchangeable protons (from -OH groups) as relatively sharp signals.[6]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Expected ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.8 | Singlet | 1H | Ar-OH | The phenolic proton is deshielded and appears as a broad singlet. Its chemical shift is concentration-dependent. |

| ~ 7.8 | Doublet | 1H | Ar-H (ortho to C=O) | The proton ortho to the electron-withdrawing acetyl group is significantly deshielded. |

| ~ 7.7 | Doublet of Doublets | 1H | Ar-H (ortho to C=O, meta to -OH) | This proton is deshielded by the acetyl group and shows coupling to two other aromatic protons. |

| ~ 6.9 | Doublet | 1H | Ar-H (ortho to -OH) | The proton ortho to the electron-donating hydroxyl group is shielded. |

| ~ 5.2 | Triplet | 1H | -CH₂-OH | The hydroxyl proton of the hydroxymethyl group. |

| ~ 4.5 | Doublet | 2H | -CH₂ -OH | These benzylic protons are adjacent to an oxygen atom. |

| ~ 2.5 | Singlet | 3H | -C(=O)-CH₃ | The methyl protons of the acetyl group appear as a sharp singlet. |

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR and DEPT-135 Data:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~ 197.0 | Absent | C =O | The carbonyl carbon is highly deshielded. |

| ~ 160.0 | Absent | Ar-C -OH | The aromatic carbon attached to the hydroxyl group. |

| ~ 132.0 | CH | Ar-C H | Aromatic methine carbon. |

| ~ 130.0 | Absent | Ar-C -C=O | The aromatic carbon attached to the acetyl group. |

| ~ 128.0 | CH | Ar-C H | Aromatic methine carbon. |

| ~ 125.0 | Absent | Ar-C -CH₂OH | The aromatic carbon attached to the hydroxymethyl group. |

| ~ 115.0 | CH | Ar-C H | Aromatic methine carbon. |

| ~ 62.0 | CH₂ | -C H₂-OH | The carbon of the hydroxymethyl group. |

| ~ 26.0 | CH₃ | -C H₃ | The methyl carbon of the acetyl group. |

2D NMR: Connecting the Pieces

2D NMR experiments are essential for unambiguously establishing the connectivity of the atoms.[7][8][9]

3.3.1. COSY (Correlation Spectroscopy): H-H Correlations

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[10]

Workflow for COSY Analysis:

Caption: COSY spectrum analysis workflow.

Interpretation:

-

A cross-peak between the aromatic protons will confirm their adjacency on the ring.

-

A cross-peak between the -CH₂- protons and the -OH proton of the hydroxymethyl group will be observed, confirming this fragment.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence): One-Bond C-H Correlations

The HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[10]

Workflow for HSQC Analysis:

Caption: HSQC data interpretation logic.

Interpretation: This experiment will definitively link each proton signal to its corresponding carbon signal from the ¹³C spectrum, for instance, the methyl protons (~2.5 ppm) to the methyl carbon (~26.0 ppm).

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations

The HMBC spectrum is arguably the most crucial experiment for piecing together the final structure. It shows correlations between protons and carbons that are two or three bonds away.[10]

Key HMBC Correlations for Structure Confirmation:

| Proton (¹H) | Correlates to Carbon (¹³C) | Implication |

| -CH₃ (~2.5 ppm) | C =O (~197.0 ppm) | Confirms the methyl group is part of the acetyl function. |

| -CH₃ (~2.5 ppm) | Ar-C -C=O (~130.0 ppm) | Connects the acetyl group to the aromatic ring. |

| Ar-H (ortho to C=O, ~7.8 ppm) | C =O (~197.0 ppm) | Confirms the position of this proton relative to the acetyl group. |

| -CH₂ -OH (~4.5 ppm) | Ar-C -CH₂OH (~125.0 ppm) | Connects the hydroxymethyl group to the aromatic ring. |

| -CH₂ -OH (~4.5 ppm) | Ar-C -OH (~160.0 ppm) | Confirms the ortho relationship between the hydroxymethyl and hydroxyl groups. |

Corroborative Evidence: IR Spectroscopy and Mass Spectrometry Fragmentation

While NMR provides the primary structural framework, IR spectroscopy and MS fragmentation analysis offer valuable corroborating evidence for the functional groups present.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Method

-

Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[11][12] It is crucial to minimize moisture exposure as KBr is hygroscopic and water shows strong IR absorption.[11][13]

-

Pellet Formation: Transfer the mixture to a die and press it under high pressure (e.g., 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[11][13]

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic and alcoholic -OH |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H (in -CH₃ and -CH₂) |

| ~1670 | C=O stretch | Aryl ketone C=O |

| 1600, 1510, 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl C-O |

| ~1050 | C-O stretch | Primary alcohol C-O |

Mass Spectrometry (MS) Fragmentation

Rationale: In addition to providing the molecular weight, mass spectrometry (often with a harder ionization technique like Electron Ionization - EI) can induce fragmentation of the molecule. The resulting fragmentation pattern provides clues about the structural components.

Expected Fragmentation Pattern (EI-MS):

-

m/z 166: Molecular ion [M]⁺

-

m/z 151: [M - CH₃]⁺ - Loss of the methyl group from the acetyl moiety, a very common fragmentation for methyl ketones. This results in a stable acylium ion.

-

m/z 136: [M - CH₂O]⁺ - Loss of formaldehyde from the hydroxymethyl group.

-

m/z 123: [M - COCH₃]⁺ - Loss of the acetyl group.

-

m/z 43: [CH₃CO]⁺ - The acetyl cation.

Conclusion: The Converged Structure

The convergence of data from all analytical techniques provides an unassailable confirmation of the structure of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

-

HRMS establishes the correct molecular formula (C₉H₁₀O₃) and degree of unsaturation (5).

-

IR Spectroscopy confirms the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic functional groups.

-

¹H and ¹³C NMR provide a complete census of the proton and carbon environments.

-

COSY, HSQC, and HMBC NMR experiments meticulously map the connectivity, linking the methyl group to the carbonyl, the acetyl group to the aromatic ring, and establishing the 1,2,4-trisubstitution pattern of the phenyl ring with the hydroxyl, hydroxymethyl, and acetyl groups in their respective positions.

-

MS Fragmentation patterns are entirely consistent with the proposed structure, particularly the characteristic loss of a methyl radical.

The logical workflow for this comprehensive elucidation is visualized below:

Caption: Overall workflow for structure elucidation.

This systematic and multi-faceted approach ensures the highest level of scientific integrity and trustworthiness, providing a definitive and robust structural assignment for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

References

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

-

PrepChem.com. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?.

- PubChem. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

- Shimadzu. (n.d.). KBr Pellet Method.

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.

- Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation.

- Slideshare. (n.d.). 2D NMR Spectroscopy.

- ResearchGate. (2024). How to preparation sample for FT-IR analyze?.

- MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.

- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- Netherlands Metabolomics Centre. (2012). Structural annotation and elucidation of conjugated phenolic compounds in black, green, and white tea extracts.

- BLDpharm. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

- ChemicalBook. (2025). 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE.

- PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone.

- PubMed. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region.

- PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

- ResearchGate. (2025). Isolation and structure elucidation of novel phenolic constituents from Sorbus domestica fruits.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390).

- NIST WebBook. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-.

- NIST WebBook. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-.

- Advanced ChemBlocks. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone 97%.

- PMC - NIH. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.

- NIST WebBook. (n.d.). 4-Hydroxy-3-methylacetophenone.

- MySkinRecipes. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.

- ResearchGate. (2016). NMR to identify type of phenolic compound?.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0207435).

- ResearchGate. (n.d.). ¹H NMR spectra of isolated phenolics using a 3.8:1, b 3.1:1, c 2.5:1....

- ChemicalBook. (n.d.). 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) IR Spectrum.

- NIST WebBook. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-.

- ResearchGate. (n.d.). 1 H NMR Chemical Shifts of the Phenolic Components Detected in Wines a.

Sources

- 1. 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE | 39235-58-0 [chemicalbook.com]

- 2. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone | C9H10O3 | CID 659427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone 97% | CAS: 39235-58-0 | AChemBlock [achemblock.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. kinteksolution.com [kinteksolution.com]

- 12. shimadzu.com [shimadzu.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

A Comprehensive Technical Guide to the Physical Properties of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone

Abstract

This technical guide provides an in-depth analysis of the essential physical and chemical properties of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS No: 39235-58-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from established chemical databases and scientific literature. It covers structural information, physicochemical characteristics, solubility profiles, and comprehensive spectroscopic data. Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of this compound, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: A Key Pharmaceutical Intermediate

1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is a phenolic acetophenone derivative of significant interest in the pharmaceutical industry.[1] Its molecular structure, featuring a phenyl ring substituted with hydroxyl, hydroxymethyl, and acetyl groups, makes it a versatile building block in organic synthesis.[1] Notably, it serves as a crucial intermediate in the synthesis of Salbutamol (Albuterol), a widely used β2-adrenoceptor agonist for treating asthma and other respiratory conditions.[2] It is also utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of final active pharmaceutical ingredients (APIs).

Molecular Structure:

-

IUPAC Name: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[4]

-

Synonyms: 4-hydroxy-3-hydroxymethylacetophenone, Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]-[5][6]

Physicochemical Properties: A Quantitative Overview

The bulk properties of a compound are dictated by its molecular structure. These physicochemical parameters are critical for predicting its behavior in various chemical and biological systems. The properties of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone are summarized below.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | [4][5] |

| Appearance | Off-white solid powder | [5][6] |

| Melting Point | 121 °C | [5][6] |

| Boiling Point | 381.4 ± 32.0 °C (Predicted) | [5][6] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 8.13 ± 0.18 (Predicted) | [5][6] |

Expert Insights:

-

Melting Point: The sharp melting point of 121 °C suggests a crystalline solid with a high degree of purity.[5][6] This thermal property is a critical quality control parameter. Any significant deviation or broadening of the melting range would indicate the presence of impurities.

-

pKa: The predicted pKa of 8.13 is attributed to the phenolic hydroxyl group.[5][6] This value is crucial for drug development, as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and distribution in biological systems.

-

Predicted Properties: It is important to note that the boiling point, density, and pKa values are computationally predicted.[5][6] While these predictions are based on robust algorithms, they should be confirmed through experimental validation for applications requiring high precision, such as formulation development or process chemistry.

Solubility Profile and Determination

Solubility is a fundamental property that impacts a compound's utility in synthesis and its bioavailability as a drug substance. Understanding the solubility in various solvents is essential for purification, crystallization, and formulation.

Qualitative Solubility Data: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is reported to be soluble in acetone and chloroform.[6] Its solubility in aqueous solutions is expected to be pH-dependent due to the acidic phenolic hydroxyl group.

Experimental Protocol: Isothermal Shake-Flask Solubility Assay

This protocol outlines a reliable method for quantitatively determining the solubility of the compound. The shake-flask method is considered the "gold standard" for its simplicity and accuracy.

Causality: The core principle is to establish a thermodynamic equilibrium between the dissolved and undissolved solute in a chosen solvent at a constant temperature. This ensures the measured concentration represents the true saturation solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precise volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, acetone). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment. For colloidal suspensions, centrifugation or filtration (using a filter material that does not bind the compound) is necessary to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully pipette a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original saturation solubility by accounting for the dilution factor.

Caption: General Workflow for Spectroscopic Analysis.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and purity of the compound.

-

Storage: The compound should be stored in a well-sealed container in a dry, room-temperature, and ventilated place to prevent degradation from moisture or light. [5][6]* Safety: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. [7]

Conclusion

1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is a well-characterized compound with defined physical properties that are critical to its application in pharmaceutical synthesis. Its solid nature, distinct melting point, and characteristic spectroscopic signatures provide clear benchmarks for identity and purity assessments. The protocols and data presented in this guide offer a robust framework for scientists and researchers to handle, analyze, and utilize this important chemical intermediate with confidence and precision.

References

-

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]

-

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE | 39235-58-0 [chemicalbook.com]

- 3. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone [myskinrecipes.com]

- 4. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone | C9H10O3 | CID 659427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 39235-58-0 CAS MSDS (1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

Biological activities of 4-hydroxy-3-hydroxymethylacetophenone

An In-Depth Technical Guide to the Predicted Biological Activities of 4-hydroxy-3-hydroxymethylacetophenone

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 4-hydroxy-3-hydroxymethylacetophenone. In the absence of extensive direct research on this specific molecule, this document employs a structure-activity relationship (SAR) framework. By examining the well-documented biological effects of its close structural analogs, primarily 4'-hydroxy-3'-methylacetophenone and 4-hydroxy-3-methoxyacetophenone (apocynin), we infer the probable antioxidant and anti-inflammatory properties of the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols to validate these predictions. The narrative emphasizes the causality behind experimental choices and provides a foundation for future research into this promising, yet understudied, molecule.

Introduction and Current Landscape

4-hydroxy-3-hydroxymethylacetophenone is a phenolic compound belonging to the acetophenone class of molecules. Structurally, it features a core acetophenone scaffold with a hydroxyl group at the C4 position and a hydroxymethyl group at the C3 position of the phenyl ring. While its diacetate derivative is commercially available, and the parent compound is noted as a key intermediate in the synthesis of anti-inflammatory drugs and antioxidants, there is a conspicuous absence of published, peer-reviewed data on its intrinsic biological activities.

This guide addresses this knowledge gap by building a predictive case based on the established pharmacology of its closest structural analogs. The central hypothesis is that the shared p-hydroxyacetophenone backbone, a known pharmacophore for antioxidant and anti-inflammatory actions, confers similar properties to 4-hydroxy-3-hydroxymethylacetophenone. The key differentiator, the 3-hydroxymethyl group, will be considered in relation to the methyl and methoxy groups of its analogs to refine these predictions.

Structure-Activity Relationship (SAR) Analysis Through Key Analogs

The biological activities of a molecule are intrinsically linked to its structure. By comparing 4-hydroxy-3-hydroxymethylacetophenone to its well-researched neighbors, we can build a strong case for its potential therapeutic effects.

Caption: Structural relationship between the target compound and its key analogs.

Analog 1: 4'-Hydroxy-3'-methylacetophenone

This compound is the closest structural analog where the hydroxymethyl group is replaced by a methyl group. It is a naturally occurring phenolic compound found in sources like Hawaiian green coffee beans.

-

Antioxidant Activity : As a phenolic compound, it is believed to possess potent antioxidant activity. Its mechanism likely involves donating the hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cells. This is a common mechanism for phenolic antioxidants like thymol and eugenol.

-

Anti-inflammatory and Analgesic Potential : It serves as a key intermediate in the synthesis of various analgesic and anti-inflammatory drugs, suggesting that the core scaffold has properties conducive to these effects.

-

Antimycobacterial Activity : 4'-Hydroxy-3'-methylacetophenone has been shown to be a precursor for heterocyclic compounds with activity against Mycobacterium tuberculosis.

Analog 2: 4-Hydroxy-3-methoxyacetophenone (Apocynin)

Apocynin is a well-studied natural compound isolated from the roots of Apocynum cannabinum and Picrorhiza kurroa.

-

Antioxidant and Neuroprotective Properties : Apocynin is most famous for its role as an inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing superoxide radicals. By preventing the assembly of the NOX complex, it significantly reduces oxidative stress. This mechanism has been shown to be neuroprotective in models of cerebral ischemia, where it attenuates neuronal death and reduces the activation of glial cells, which are involved in the inflammatory response in the brain.[1]

-

Anti-inflammatory Effects : The inhibition of NOX by apocynin directly links to its anti-inflammatory effects. The reduction in ROS production leads to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Predicted Biological Activities of 4-hydroxy-3-hydroxymethylacetophenone

Based on the robust evidence from its analogs, we can predict the primary biological activities for 4-hydroxy-3-hydroxymethylacetophenone. The foundational p-hydroxyacetophenone structure is critical, with the phenolic hydroxyl group being the primary driver of antioxidant activity through hydrogen atom donation.

Predicted Antioxidant Activity

The primary mechanism of antioxidant action is predicted to be free radical scavenging via the C4-hydroxyl group. The presence of an electron-donating group at the ortho position (C3) can enhance this activity by stabilizing the resulting phenoxyl radical. Both the hydroxymethyl (-CH2OH) and methyl (-CH3) groups are electron-donating, suggesting that 4-hydroxy-3-hydroxymethylacetophenone will exhibit potent antioxidant activity, comparable to or potentially greater than its methyl analog.

Caption: Proposed free radical scavenging mechanism.

Predicted Anti-inflammatory Activity

Inflammation is often initiated or exacerbated by oxidative stress. A key pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, including ROS and lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

Given its predicted antioxidant properties, 4-hydroxy-3-hydroxymethylacetophenone is likely to exert anti-inflammatory effects by quenching ROS, thereby preventing the activation of the NF-κB pathway. This would lead to a reduction in the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins.

Caption: Predicted inhibition of the NF-κB inflammatory pathway.

Proposed Experimental Validation Workflows

To validate the predicted biological activities, a series of well-established in vitro assays are proposed. For each protocol, the causality behind the experimental design is explained to ensure a self-validating system.

Preliminary Cytotoxicity Assessment: MTT Assay

Trustworthiness Pillar: Before evaluating for specific biological activities, it is crucial to determine the concentrations at which the compound is not toxic to cells. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.[1][5][6] This ensures that any observed reduction in inflammatory markers is due to a specific inhibitory effect and not simply cell death.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells (or other relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

-

Compound Treatment: Prepare a stock solution of 4-hydroxy-3-hydroxymethylacetophenone in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used).

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[6]

-

Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

Expertise Pillar: The DPPH assay is a standard and rapid method to screen for antioxidant activity.[8] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[8] The degree of color change is proportional to the scavenging potential.

Experimental Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

-

Sample Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid is typically used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound dilutions to respective wells. Add 100 µL of the DPPH solution to each well.[8]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Caption: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Authoritative Grounding: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[9][10] The amount of NO is determined by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., sulfanilamide solution) followed by 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine solution) to the supernatant.

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the readings to a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Summary of Predicted Activities and Data

The following table summarizes the predicted activities of 4-hydroxy-3-hydroxymethylacetophenone based on the SAR analysis. The quantitative data for the analogs are provided for comparative purposes.

| Biological Activity | Predicted Outcome for Target Compound | Supporting Evidence from Analogs | Proposed Validation Assay |

| Antioxidant | High (Potent free radical scavenger) | 4'-Hydroxy-3'-methylacetophenone: Believed to have potent antioxidant activity. Apocynin: Known NOX inhibitor and ROS scavenger. | DPPH Radical Scavenging Assay |

| Anti-inflammatory | High (Inhibition of NO, COX-2) | Apocynin: Reduces glial activation and inflammatory responses.[1] Analogs are used to synthesize anti-inflammatory drugs. | Nitric Oxide (NO) Inhibition Assay; COX-2 Inhibition Assay |

| Cytotoxicity | Low (at effective concentrations) | Generally, simple phenolic compounds are well-tolerated by cells at micromolar concentrations. | MTT Assay |

Conclusion and Future Directions

While direct experimental data on 4-hydroxy-3-hydroxymethylacetophenone remains elusive in the public domain, a rigorous structure-activity relationship analysis strongly predicts its efficacy as a potent antioxidant and anti-inflammatory agent. Its structural similarity to well-characterized compounds like 4'-hydroxy-3'-methylacetophenone and apocynin provides a solid foundation for this hypothesis. The phenolic hydroxyl group is predicted to be the primary driver of its radical scavenging ability, which in turn is expected to suppress inflammation by inhibiting ROS-dependent signaling pathways like NF-κB.

This technical guide provides the theoretical basis and, critically, the practical experimental workflows required to systematically investigate and validate these claims. The protocols described herein are robust, well-established, and designed to yield reliable, publication-quality data. Future research should focus on executing these in vitro assays, followed by exploration of its effects on specific enzymatic targets such as COX-1/COX-2 and various NADPH oxidase isoforms. Successful validation will position 4-hydroxy-3-hydroxymethylacetophenone as a valuable candidate for further development in the fields of nutraceuticals, cosmetics, and therapeutics for inflammation- and oxidative stress-related pathologies.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(4), a000165. [Link]

-

Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558. [Link]

-

Guzman-Martinez, L., et al. (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of Neuroscience Research, 93(8), 1240-1249. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 14, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 14, 2026, from [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved January 14, 2026, from [Link]

-

Lee, J. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57, 439-443. [Link]

-

Weldon, R. H., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e203–e208. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

- 7. MTT (Assay protocol [protocols.io]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, a phenolic acetophenone derivative, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive analysis of its core mechanism of action, with a particular focus on its antioxidant and anti-inflammatory properties. Drawing upon the established biochemical activities of its structural class, this document elucidates the plausible molecular pathways through which this compound exerts its effects. Detailed experimental protocols are provided to facilitate further investigation and validation of its biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction